![molecular formula C19H26N2O10 B608840 Mal-PEG4-NHS ester CAS No. 1325208-25-0](/img/structure/B608840.png)
Mal-PEG4-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-PEG4-NHS ester is a PEG derivative containing a maleimide group and an NHS ester group . It is a non-cleavable linker for bio-conjugation . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The NHS ester reacts with amino groups at pH 7-9 to form stable amide bonds . The maleimide group will react with a thiol group to form a covalent bond .Molecular Structure Analysis
The molecular formula of Mal-PEG4-NHS ester is C19H26N2O10 . It contains a Maleimides group and a NHS group linked through a linear PEG chain .Chemical Reactions Analysis
The NHS ester of Mal-PEG4-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis
The molecular weight of Mal-PEG4-NHS ester is 442.4 g/mol . It is an off-white to yellow solid-liquid mixture . It has a solubility of 100 mg/mL in DMSO .Scientific Research Applications
Protein Modification
Mal-PEG4-NHS ester is used in protein modification . The NHS ester group in the compound reacts with primary amines (-NH2) present in proteins, leading to the formation of stable, irreversible amide bonds . This modification can improve the stability of the modified protein, protect it from proteolytic digestion, and increase its half-life in biological applications .
Drug Compound Modification
The compound is also used to modify drug compounds . By adding an inert mass to drug compounds, the solubility of these compounds can be improved without affecting their function . This can decrease the potential for aggregation and minimize interference for both in vitro and in vivo applications .
Immunogen Modification
Mal-PEG4-NHS ester is used to modify immunogens . Similar to drug compounds, the modification can add an inert mass to immunogens, improving their solubility and decreasing the potential for aggregation .
Crosslinking
The compound is used in crosslinking applications . The maleimide group in the compound can react with thiol groups (-SH), allowing for the crosslinking of different molecules .
Surface Modification
Mal-PEG4-NHS ester can be used for surface modification . The hydrophilic PEG spacer in the compound increases solubility in aqueous media, making it suitable for modifying surfaces in various applications .
Bioconjugation
The compound is used in bioconjugation . The maleimide group in the compound can react with thiol groups present in biomolecules, allowing for the conjugation of different biomolecules .
Mechanism of Action
Target of Action
Mal-PEG4-NHS ester is a PEG linker containing a maleimide group and an NHS ester group . The primary targets of this compound are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis, signal transduction, and cellular communication.
Mode of Action
The NHS ester group of Mal-PEG4-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This interaction results in the formation of stable, irreversible amide bonds , which can be used for various applications, including the development of antibody-drug conjugates (ADCs) .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of Mal-PEG4-NHS ester primarily involves the formation of a stable, covalent bond between the biomolecule and the thiol . This allows for the targeted delivery of drugs in the case of ADCs, potentially leading to improved therapeutic efficacy .
Action Environment
The action of Mal-PEG4-NHS ester can be influenced by various environmental factors. For instance, the pH of the environment can impact the efficiency of the reaction between the NHS ester group and primary amines . Additionally, the compound’s stability and efficacy can be affected by temperature and storage conditions .
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O10/c22-15-1-2-16(23)20(15)6-8-28-10-12-30-14-13-29-11-9-27-7-5-19(26)31-21-17(24)3-4-18(21)25/h1-2H,3-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPOSLKVPPFQGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN2C(=O)C=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-PEG4-NHS ester |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.